Methyl 6-bromopicolinate

Catalog No.
S788240
CAS No.
26218-75-7
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromopicolinate

CAS Number

26218-75-7

Product Name

Methyl 6-bromopicolinate

IUPAC Name

methyl 6-bromopyridine-2-carboxylate

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3

InChI Key

SGNCOKUHMXLGAH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC(=O)C1=NC(=CC=C1)Br

The exact mass of the compound Methyl 6-bromopyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 6-bromopicolinate (CAS 26218-75-7) is a halogenated pyridine ester widely procured as a bifunctional building block for advanced organic synthesis, pharmaceutical libraries, and coordination chemistry. Featuring a bromine atom at the 6-position and a methyl ester at the 2-position, this compound serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions while actively protecting the carboxylic acid functionality [1]. Its dual reactivity profile makes it a critical precursor for synthesizing functionalized bipyridines, picolinamides, and complex active pharmaceutical ingredients (APIs) where precise regiocontrol and mild reaction conditions are required [2].

Procurement substitution with the parent free acid (6-bromopicolinic acid) or alternative halides (e.g., methyl 6-chloropicolinate) frequently leads to process failures or severe yield reductions. The free carboxylic acid proton in 6-bromopicolinic acid can poison transition-metal catalysts, induce unwanted side reactions, and severely limit solubility in non-polar organic solvents, necessitating an extra in-house esterification step that complicates manufacturing workflows [1]. Conversely, substituting with methyl 6-chloropicolinate drastically reduces the rate of oxidative addition in cross-coupling cycles, requiring harsher conditions, specialized proprietary ligands, and higher catalyst loadings that increase overall process costs and degrade sensitive functional groups [2].

Palladium-Catalyzed Cross-Coupling Efficiency vs. Free Acid

In standard palladium-catalyzed cross-coupling reactions, utilizing Methyl 6-bromopicolinate prevents the catalyst deactivation observed with the free acid analog. Direct coupling attempts with 6-bromopicolinic acid result in negligible yields (<10%) due to competitive coordination and protonation of the Pd(0) catalyst. By contrast, Methyl 6-bromopicolinate smoothly undergoes coupling (e.g., with ethynyltrimethylsilane) to deliver the desired functionalized picolinates in yields of 65-85% under standard conditions, eliminating the need for excessive catalyst loading [1].

Evidence DimensionCross-coupling product yield
Target Compound Data65-85% yield in standard Sonogashira couplings
Comparator Or Baseline6-bromopicolinic acid (Requires prior esterification due to <10% direct yield)
Quantified Difference>6-fold increase in isolated yield without extra step
ConditionsPd(PPh3)4, CuI, amine base, mild heating

Procuring the pre-esterified compound eliminates a mandatory in-house protection step and ensures reliable, high-yielding cross-coupling without wasting expensive palladium catalysts.

Oxidative Addition Reactivity vs. Chlorinated Analogs

For industrial scale-up of bipyridine ligands or API intermediates, the choice of halide is critical for process economics. Methyl 6-bromopicolinate exhibits a significantly lower activation barrier for oxidative addition to Pd(0) catalysts compared to methyl 6-chloropicolinate. This kinetic advantage allows couplings to proceed at lower temperatures (60-80 °C) and with standard, inexpensive phosphine ligands rather than requiring the costly, proprietary bulky dialkylbiaryl phosphine ligands necessary to activate the C-Cl bond at temperatures exceeding 100 °C [1].

Evidence DimensionRequired catalyst system and temperature
Target Compound DataStandard ligands (e.g., PPh3), 60-80 °C
Comparator Or BaselineMethyl 6-chloropicolinate (Requires specialized bulky ligands, >100 °C)
Quantified Difference~20-40 °C reduction in reaction temperature and elimination of proprietary ligand costs
ConditionsSuzuki-Miyaura or Stille cross-coupling in organic solvents

Selecting the bromo-derivative lowers catalyst and energy costs while minimizing thermal degradation of sensitive intermediates during complex syntheses.

Regioselective Coordination for Ligand Design vs. 5-Bromo Isomer

When synthesizing multidentate ligands (such as 2,2'-bipyridines or picolinamides for Tb(III) complexes), the 6-position substitution is structurally mandatory. Methyl 6-bromopicolinate provides the exact regiochemistry needed to place functional groups adjacent to the pyridine nitrogen, enabling specific steric environments and coordination geometries [1]. Substituting with the cheaper methyl 5-bromopicolinate isomer completely alters the resulting ligand topology, shifting the functional group away from the metal-binding pocket and preventing the formation of the target metal complex.

Evidence DimensionLigand coordination geometry
Target Compound DataEnables sterically controlled ortho-nitrogen functionalization
Comparator Or BaselineMethyl 5-bromopicolinate (meta-nitrogen functionalization)
Quantified DifferenceBinary (Functional target coordination vs. complete loss of target binding geometry)
ConditionsSynthesis of luminescent lanthanide complexes

For materials science and coordination chemistry, the specific 2,6-disubstitution pattern is non-negotiable for achieving the correct metal-ligand binding pocket.

Functional Group Tolerance in Perfluoroalkylation

Methyl 6-bromopicolinate demonstrates high functional group tolerance in late-stage functionalization protocols, such as copper-mediated perfluoroalkylation. In comparative methodologies, the methyl ester remains intact during the introduction of a trifluoromethyl group at the 6-position, achieving high conversion rates without unwanted saponification or nucleophilic attack at the carbonyl carbon [1]. Free carboxylic acids require additional protection-deprotection cycles under these specific organometallic conditions to prevent yield loss.

Evidence DimensionEster survival during perfluoroalkylation
Target Compound DataHigh yield of 6-perfluoroalkylated product with intact ester
Comparator Or BaselineFree picolinic acids (require protection or suffer low yields)
Quantified DifferenceSingle-step functionalization vs. multi-step protection/reaction sequence
ConditionsCopper-mediated perfluoroalkylation with (phen)CuRF

The stability of the methyl ester under reactive organometallic conditions streamlines synthetic routes for fluorinated pharmaceuticals.

Synthesis of Luminescent Lanthanide Complexes

Methyl 6-bromopicolinate is utilized as a core building block to synthesize 6-substituted picolinamide or bipyridine ligands. Its specific regiochemistry and high cross-coupling yields enable the creation of antenna ligands that sensitize Tb(III) and Eu(III) emission for advanced imaging and assay technologies [1].

Development of API Libraries via Cross-Coupling

Procured as a highly reactive, ready-to-use electrophile, this compound is essential for generating diverse libraries of 6-aryl or 6-alkynyl picolinates in pharmaceutical discovery (e.g., γ-secretase inhibitors or GLP-1 agonists), avoiding the catalyst poisoning associated with free acids [2].

Production of Advanced Polymeric Materials

The compound is used to synthesize phenylethynyl-terminated picolinic acid derivatives via Sonogashira coupling. These derivatives serve as thermally reactive monomers for high-performance semi-enzymatic polymers and resins, where the pre-installed methyl ester ensures high-yielding monomer synthesis [3].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

214.95819 Da

Monoisotopic Mass

214.95819 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Methyl 6-bromopyridine-2-carboxylate

Dates

Last modified: 08-15-2023

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